VAP-1/SSAO Inhibitory Potency – Human Enzyme IC50 of 32 nM
The target compound demonstrates potent inhibition of human vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 32 nM measured in a radiochemical-enzymatic assay [1]. This inhibition profile is derived from Astellas Pharma's US patent (US8802679) and represents one of the few publicly disclosed quantitative activity data points for this specific N-acetylated benzylaminopiperidine scaffold.
| Evidence Dimension | Human VAP-1 (SSAO) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Unsubstituted 4-(benzylamino)piperidine (CAS: 420136-94-3): no publicly available VAP-1 IC50 data located in authoritative databases |
| Quantified Difference | Not calculable (comparator data unavailable); however, the N-acetyl modification distinguishes this compound structurally from non-acetylated analogs |
| Conditions | Human VAP-1 enzyme (SSAO) activity measured by radiochemistry-enzymatic assay using 14C-benzylamine as artificial substrate; T = 25°C |
Why This Matters
This compound represents a structurally distinct N-acetylated entry point for VAP-1 inhibitor development programs, with disclosed potency data that enables SAR exploration.
- [1] BindingDB BDBM128993. Affinity Data: IC50 = 32 nM. Human VAP-1 enzyme (SSAO) activity measured by radiochemistry-enzymatic assay using 14C-benzylamine as artificial substrate; T = 25°C. Astellas Pharma US Patent US8802679. View Source
